3-[3-(Cyclopentylsulfamoyl)-4-methoxyphenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
3-[3-(Cyclopentylsulfamoyl)-4-methoxyphenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Cyclopentylsulfamoyl)-4-methoxyphenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step usually involves a substitution reaction where a methoxy group is introduced to the phenyl ring.
Attachment of the Cyclopentylamino Group: This is typically done through an amination reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the cyclopentylamino group.
Reduction: Reduction reactions can target the sulfonyl group or the carboxylic acid group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a formyl group, while reduction of the sulfonyl group can yield a thiol group.
Scientific Research Applications
3-[3-(Cyclopentylsulfamoyl)-4-methoxyphenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Cyclopentylsulfamoyl)-4-methoxyphenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Cyclopentylamino)sulfonyl]-4-methoxybenzoic acid
- N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]
Uniqueness
What sets 3-[3-(Cyclopentylsulfamoyl)-4-methoxyphenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
3-[3-(cyclopentylsulfamoyl)-4-methoxyphenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-12-10-13(2)25-20(22-12)18(19(23-25)21(26)27)14-8-9-16(30-3)17(11-14)31(28,29)24-15-6-4-5-7-15/h8-11,15,24H,4-7H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSCLOFJFCLMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C(=O)O)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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